molecular formula C7H8F6N2S2 B14754097 Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate CAS No. 662-89-5

Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate

Cat. No.: B14754097
CAS No.: 662-89-5
M. Wt: 298.3 g/mol
InChI Key: GXOBSHMKVOXUAJ-UHFFFAOYSA-N
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Description

Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and imidothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate typically involves the reaction of hexafluoropentanediol with dimethyl imidothioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to maintain consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the imidothioate groups to amines.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The imidothioate groups may interact with enzymes or receptors, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A related compound with similar fluorinated structure but different functional groups.

    Dimethyl fumarate: Another dimethyl ester with distinct chemical properties and applications.

Uniqueness

Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate is unique due to its combination of fluorine atoms and imidothioate groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

662-89-5

Molecular Formula

C7H8F6N2S2

Molecular Weight

298.3 g/mol

IUPAC Name

dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate

InChI

InChI=1S/C7H8F6N2S2/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h14-15H,1-2H3

InChI Key

GXOBSHMKVOXUAJ-UHFFFAOYSA-N

Canonical SMILES

CSC(=N)C(C(C(C(=N)SC)(F)F)(F)F)(F)F

Origin of Product

United States

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